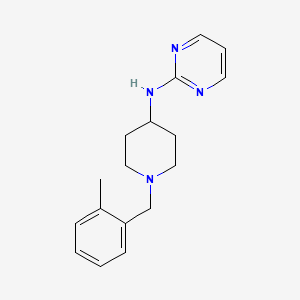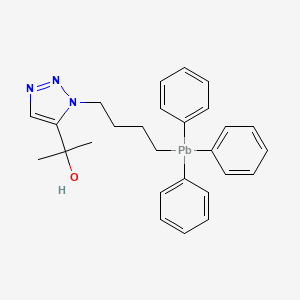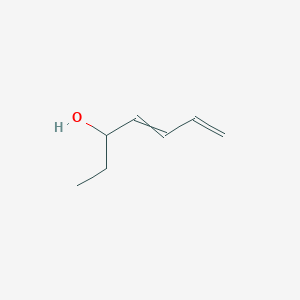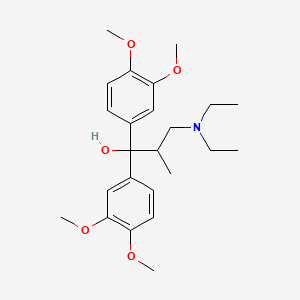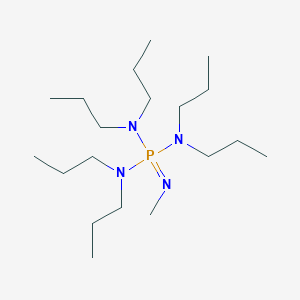
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione is an organic compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a pyrazolidinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the pyrazolidinedione core. Common synthetic routes include:
Cyclopropylmethyl Group Formation: This step often involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Pyrazolidinedione Core Formation: The core can be synthesized through the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazolidinedione core, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione: can be compared with other pyrazolidinedione derivatives and cyclopropyl-containing compounds.
Examples: 1,2-Diphenyl-3,5-pyrazolidinedione, 4-(Cyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylcyclopropylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
78945-52-5 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-[(2,2-dimethylcyclopropyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)14-15(21)13-18-19(24)22(16-9-5-3-6-10-16)23(20(18)25)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChIキー |
BMLODIWSMKZHFY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


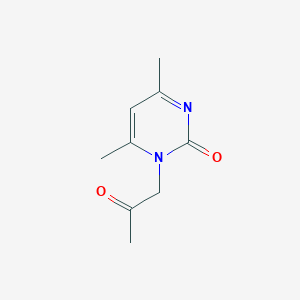


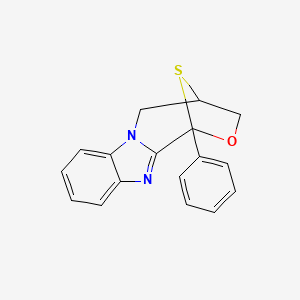
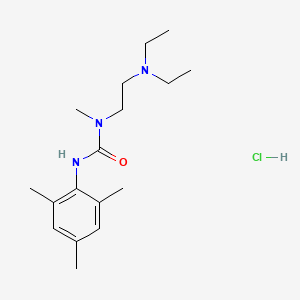
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
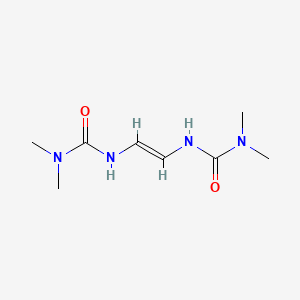
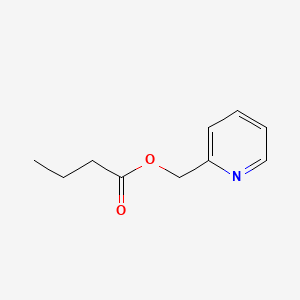
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
